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molecular formula C11H18O3 B8650537 Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl ester CAS No. 42186-33-4

Cyclopentaneacetic acid, 3-oxo-2-propyl-, methyl ester

Cat. No. B8650537
M. Wt: 198.26 g/mol
InChI Key: XIWMHTMGRGPLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970682

Procedure details

Into a 1 liter flask purged with dry nitrogen, there is introduced 210 ml of anhydrous methanol followed by 63.2 g of aluminium triisobutyl over thirty minutes. The resulting solution is refluxed for one hour. After cooling, the solution is introduced into an autoclave with 6.5 g of 5.3% palladium on carbon. 58.8 g (0.30 mole) of methyl[2-n-propyl-3-keto-cyclopent-1-en-1-yl]-acetate is added. The autoclave is closed, shaken to homogenise the mass and heated to 40°C. Hydrogen is then introduced under a pressure of 10 kg/cm2 until no further hydrogen absorption occurs. After cooling, the mass is filtered to separate the catalyst, poured into water and extracted with petroleum ether (3 × 100 ml). The petroleum ether solution is washed to neutrality and distilled. 53 g of crude product are thus obtained which are rectified under reduced pressure. 43.8 g of methyl [2-n-propyl-3-keto-cyclopent-1-yl]-acetate is thus obtained, presenting the following characteristics:
Name
methyl[2-n-propyl-3-keto-cyclopent-1-en-1-yl]-acetate
Quantity
58.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[CH2:4][C:5]1[CH2:9][CH2:8][C:7](=[O:10])[C:6]=1[CH2:11][CH2:12][CH3:13].[H][H]>>[CH2:11]([CH:6]1[C:7](=[O:10])[CH2:8][CH2:9][CH:5]1[CH2:4][C:3]([O:2][CH3:1])=[O:14])[CH2:12][CH3:13]

Inputs

Step One
Name
methyl[2-n-propyl-3-keto-cyclopent-1-en-1-yl]-acetate
Quantity
58.8 g
Type
reactant
Smiles
COC(CC1=C(C(CC1)=O)CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter flask purged with dry nitrogen, there
ADDITION
Type
ADDITION
Details
is introduced 210 ml of anhydrous methanol
WAIT
Type
WAIT
Details
followed by 63.2 g of aluminium triisobutyl over thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the solution is introduced into an autoclave with 6.5 g of 5.3% palladium on carbon
CUSTOM
Type
CUSTOM
Details
The autoclave is closed
STIRRING
Type
STIRRING
Details
to homogenise the mass
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mass is filtered
CUSTOM
Type
CUSTOM
Details
to separate the catalyst
ADDITION
Type
ADDITION
Details
poured into water
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether (3 × 100 ml)
WASH
Type
WASH
Details
The petroleum ether solution is washed to neutrality
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
53 g of crude product are thus obtained which

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1C(CCC1=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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